4-bromo-5-fluoro-2-methoxybenzaldehyde
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Overview
Description
4-Bromo-5-fluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzaldehyde, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-fluoro-2-methoxybenzaldehyde typically involves the bromination and fluorination of methoxybenzaldehyde derivatives. One common method includes the metal halogen exchange reaction followed by formylation. For instance, 2-fluoro-4-bromobenzaldehyde can be prepared through metal halogen exchange and formylation with a formyl source at low temperatures (e.g., 0°C). This intermediate is then reacted with methanol in the presence of potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of cryogenic conditions and specific catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using appropriate oxidizing or reducing agents.
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-Bromo-5-fluoro-2-methoxybenzoic acid.
Reduction: 4-Bromo-5-fluoro-2-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-5-fluoro-2-methoxybenzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoro-2-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (bromine and fluorine) and the electron-donating methoxy group influence its reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 4-Bromo-2-fluoro-5-methoxybenzaldehyde
- 5-Fluoro-2-methoxybenzaldehyde
Comparison: 4-Bromo-5-fluoro-2-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
CAS No. |
1780144-21-9 |
---|---|
Molecular Formula |
C8H6BrFO2 |
Molecular Weight |
233 |
Purity |
95 |
Origin of Product |
United States |
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